molecular formula C17H14ClN3O2 B1523248 N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide CAS No. 1358044-81-1

N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B1523248
CAS No.: 1358044-81-1
M. Wt: 327.8 g/mol
InChI Key: SFCXPCDGSQHUFA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

The compound N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide, while not directly mentioned in the provided papers, seems to share structural similarities with various heterocyclic compounds that have been the focus of intensive research due to their potential biological activities. A variety of related compounds have been synthesized and evaluated for their potential applications, primarily in the fields of medicine and material sciences.

  • Pharmacological Potential:

    • Compounds similar to the one , particularly those involving azetidinones and Schiff's bases, have been explored for their antidepressant and nootropic activities. Schiff’s bases and azetidinone analogues have shown promising antidepressant and nootropic activities in a dose-dependent manner, hinting at the potential central nervous system (CNS) activities of similar compounds (Thomas et al., 2016).
  • Chemical Analysis and Quality Control:

    • Similar compounds have been the subject of nonaqueous capillary electrophoresis, a technique used for separating and analyzing related substances. This method has been employed for quality control of compounds like imatinib mesylate and its related substances, highlighting the importance of accurate analytical techniques in the development and quality assurance of pharmaceuticals (Ye et al., 2012).
  • Anticancer and Anti-Inflammatory Potential:

    • Novel series of compounds structurally related to the query compound have been synthesized and showed potential as anticancer and anti-5-lipoxygenase agents. This suggests that compounds with similar structures could be explored for their efficacy in treating cancer or inflammation (Rahmouni et al., 2016).
  • Potential in Material Science:

    • Certain compounds, sharing structural features with the query compound, have been used as condensing agents in the synthesis of polyamides. This illustrates the potential of such compounds in material science and polymer chemistry (Kimura et al., 1992).

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-8-13(18)5-6-14(10)20-17(22)15-11(2)23-21-16(15)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCXPCDGSQHUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(ON=C2C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
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N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
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N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
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N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
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N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
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N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide

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